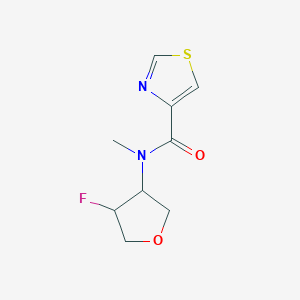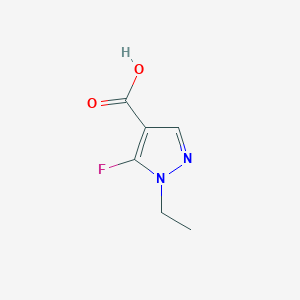
1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that can be synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid derivatives have been studied for their synthesis and biological activities. For instance, Ziegler et al. (1988) explored the synthesis of various hydrazone, pyrazole, and dihydropyridazine derivatives from a related compound, 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and reported their in vitro biological activities (Ziegler, Kuck, Harris, & Lin, 1988).
Improved Synthesis Methods
Dong (2011) improved the synthesis of 1H-pyrazole-4-carboxylic acid, a close derivative, enhancing the yield significantly. This improved method can be relevant for the synthesis of this compound (Dong, 2011).
Structural and Spectral Investigations
Viveka et al. (2016) conducted a combined experimental and theoretical study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing valuable insights into the structural and spectral properties of such compounds, which are relevant for understanding this compound (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Synthesis in Condensed Pyrazoles
Arbačiauskienė et al. (2011) utilized derivatives like ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates for synthesizing various condensed pyrazoles. This research is relevant as it demonstrates the utility of pyrazole-4-carboxylate derivatives in synthesizing more complex molecular structures (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of Novel Derivatives
Beck, Lynch, and Wright (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, leading to unique pyrazole derivatives. These findings are significant for exploring new compounds derived from the 1H-pyrazole-4-carboxylic acid framework (Beck, Lynch, & Wright, 1988).
Mecanismo De Acción
Pyrazole compounds, particularly those with a CF2H group, have been found to exhibit excellent antifungal activity. They work by inhibiting succinate dehydrogenase (SDH), a key enzyme in the energy synthesis of pathogens . This inhibition blocks mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen sensing .
Safety and Hazards
Direcciones Futuras
The future directions for “1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid” and related compounds are promising. They have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . In particular, their fungicidal activity makes them potential candidates for further study .
Propiedades
IUPAC Name |
1-ethyl-5-fluoropyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSXMPHFVYZHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)
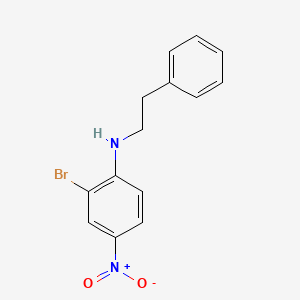


![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3009137.png)
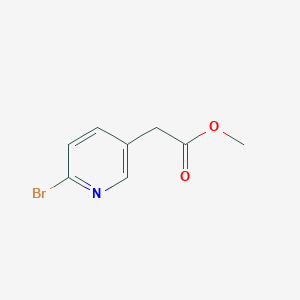
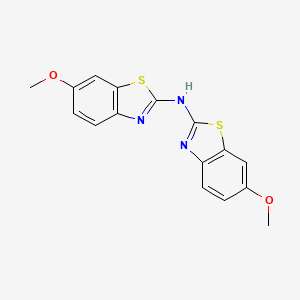
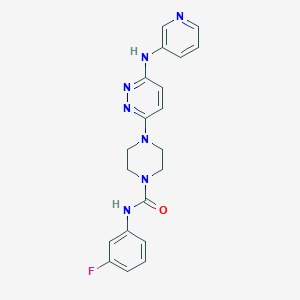
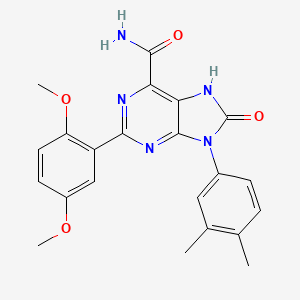
![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)
![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)
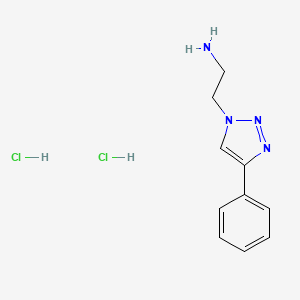
![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)
